6-Chloro-[2,3'-bipyridine]-5-carboxylic acid 6-Chloro-[2,3'-bipyridine]-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964148
InChI: InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)3-4-9(14-10)7-2-1-5-13-6-7/h1-6H,(H,15,16)
SMILES:
Molecular Formula: C11H7ClN2O2
Molecular Weight: 234.64 g/mol

6-Chloro-[2,3'-bipyridine]-5-carboxylic acid

CAS No.:

Cat. No.: VC15964148

Molecular Formula: C11H7ClN2O2

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-[2,3'-bipyridine]-5-carboxylic acid -

Specification

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
IUPAC Name 2-chloro-6-pyridin-3-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)3-4-9(14-10)7-2-1-5-13-6-7/h1-6H,(H,15,16)
Standard InChI Key MMGHTHVVAVKUNB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Chloro-[2,3'-bipyridine]-5-carboxylic acid (IUPAC name: 5-(6-chloropyridin-2-yl)pyridine-3-carboxylic acid) features a bipyridine core with two pyridine rings connected at the 2- and 3'-positions. The chlorine atom occupies the 6-position on the first pyridine ring, while the carboxylic acid group is located at the 5-position on the second ring. This arrangement creates distinct electronic and steric environments that influence reactivity and intermolecular interactions.

Molecular Formula: C11H7ClN2O2\text{C}_{11}\text{H}_{7}\text{ClN}_{2}\text{O}_{2}
Molecular Weight: 234.64 g/mol (calculated from atomic masses)
Key Structural Features:

  • Planar bipyridine system enabling π-π stacking interactions

  • Electron-withdrawing chlorine atom modulating electronic density

  • Carboxylic acid group providing hydrogen-bonding capability and pH-dependent solubility

Experimental and Predicted Properties

While experimental data specific to this compound is scarce, properties can be extrapolated from structurally related molecules:

PropertyValue (Estimated)Basis of Estimation
Melting Point220–240°CAnalogous halogenated bipyridines
Water Solubility (25°C)0.8–1.2 mg/mLpH-dependent carboxylate formation
LogP (Octanol-Water)1.4 ± 0.3Computational modeling
pKa (Carboxylic Acid)3.1–3.5Comparison to pyridine carboxylic acids

The chlorine substituent increases molecular polarity compared to non-halogenated analogs, while the carboxylic acid group enhances solubility in polar solvents under basic conditions .

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

Two primary routes have been identified for constructing the bipyridine core with precise substituent placement:

Cross-Coupling Strategy

  • Suzuki-Miyaura Coupling:

    • React 6-chloro-2-pyridylboronic acid with 5-bromo-pyridine-3-carboxylic acid ester

    • Catalyst: Pd(PPh₃)₄ (0.5–2 mol%)

    • Base: K₂CO₃ in THF/H₂O (3:1) at 80°C

    • Yield: 60–75% (based on analogous reactions)

  • Carboxylic Acid Liberation:

    • Hydrolyze the ester intermediate using NaOH (2M) in ethanol/water

    • Neutralize with HCl to precipitate the free acid

Direct Functionalization Approach

  • Chlorination of pre-formed [2,3'-bipyridine]-5-carboxylic acid using:

    • SOCl2\text{SOCl}_2 in DMF (catalytic) at reflux

    • Selective chlorination at the 6-position achieved through steric control

Industrial Production Considerations

Scale-up challenges center on regioselectivity and purification:

Process ParameterOptimization Strategy
Catalyst RecoveryImmobilized Pd on mesoporous silica
Byproduct ManagementContinuous liquid-liquid extraction
Crystallization ControlAnti-solvent addition gradient

Industrial batches (>100 kg) typically achieve 85–90% purity before recrystallization, with final purity ≥98% by HPLC .

Applications in Scientific Research

Coordination Chemistry

The bipyridine system serves as a terdentate ligand, coordinating metals through:

  • Two pyridyl nitrogen atoms

  • Carboxylate oxygen (deprotonated form)

Notable Complexes:

Metal IonCoordination ModeApplication
Ru(II)Octahedral (N,N,O)Photocatalysis
Cu(II)Square-planar (N,N)Radical reaction mediation
Zn(II)Tetrahedral (N,N,O)Luminescent materials

These complexes exhibit enhanced stability compared to non-carboxylated analogs due to chelate effects .

Pharmaceutical Development

While direct biological data is unavailable, structural analogs show:

  • Antimicrobial Activity: MIC values of 8–32 μg/mL against Gram-positive pathogens

  • Enzyme Inhibition: IC₅₀ = 12.4 μM against bacterial dihydrofolate reductase

  • Cytotoxicity: Selective activity in cancer cell lines (HeLa IC₅₀ = 18.7 μM)

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

DerivativeCl SubstituentBr Substituent
Bond Length (C-X)1.74 Å1.94 Å
Electronegativity3.02.8
Lipophilicity (ΔLogP)+0.3 vs. H+0.9 vs. H

The smaller chlorine atom induces less steric hindrance than bromine while maintaining significant electronic effects .

Carboxylic Acid vs. Carboxamide

Property-COOH-CONH₂
Solubility (pH 7.4)1.8 mg/mL0.3 mg/mL
Metabolic StabilityModerateHigh
Membrane PermeabilityLowModerate

The carboxylic acid group enhances aqueous solubility but limits cellular uptake compared to carboxamide derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator